molecular formula C10H9FN2O2 B1443406 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid CAS No. 1183522-97-5

3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid

Cat. No. B1443406
M. Wt: 208.19 g/mol
InChI Key: VIHACMCJARYILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is a chemical compound with the CAS Number: 1183522-97-5 . It has a molecular weight of 208.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid . The InChI code for the compound is 1S/C10H9FN2O2/c11-6-2-1-3-7-10 (6)13-8 (12-7)4-5-9 (14)15/h1-3H,4-5H2, (H,12,13) (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s InChI key is VIHACMCJARYILD-UHFFFAOYSA-N .

Scientific Research Applications

Radiopharmaceutical Development

3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid derivatives play a significant role in the development of radiopharmaceuticals. They are used in the synthesis of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissue. The tracer is hypothetically transported into cells by amino acid transporters, marking a novel approach beyond diffusion-controlled uptake (Malik et al., 2012). Additionally, the synthesis of 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) was automated, validating its use under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for human use (Luo et al., 2019).

Synthetic Chemistry and Drug Development

The compound is instrumental in synthetic chemistry, aiding the development of various pharmacologically relevant compounds. For instance, it's used in the microwave-assisted synthesis of triazole-thione derivatives of flurbiprofen, showcasing a range of biological activities (Zaheer et al., 2021). Also, its derivatives are utilized in the synthesis of compounds with potential antimicrobial and antifungal activities, such as substituted 6-fluorobenzo[d]thiazole amides (Pejchal et al., 2015) and thiazolone derivatives showcasing significant anticancer and antimicrobial activities (Pansare et al., 2019).

Analytical and Quality Control Methods

The compound also finds applications in the analytical domain, especially in quality control processes for active pharmaceutical ingredients (APIs). Analytical methods have been developed and tested for quality control of promising APIs among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting the importance of this compound in ensuring the quality and efficacy of pharmaceutical products (Zubkov et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHACMCJARYILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Reactant of Route 6
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.